
Acide 2-(tert-butylcarbonylamino)-6-chlorophénylboronique
Vue d'ensemble
Description
The compound “2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in a variety of chemical and biological applications .
Chemical Reactions Analysis
Boronic acids are known to participate in several types of chemical reactions. One of the most well-known reactions is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Ce composé est un réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour former des liaisons carbone-carbone en synthèse organique . La partie acide boronique réagit avec les halogénures d'aryle ou de vinyle en présence d'un catalyseur au palladium, permettant la construction de molécules complexes pour les produits pharmaceutiques et la science des matériaux.
Synthèse organique des acides aminés
Le groupe tert-butylcarbonyle (Boc) est un groupe protecteur courant pour les acides aminés en synthèse peptidique . Ce composé, avec son amine protégée par Boc, peut être utilisé pour introduire sélectivement des résidus d'acides aminés pendant la synthèse des peptides et des protéines.
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The mode of action of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid involves its interaction with the palladium catalyst in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an organic halide . In the transmetalation step, the organoboron compound, in this case, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, transfers its organic group to the palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid participates, is a key biochemical pathway in synthetic chemistry . The reaction allows the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds . The downstream effects of this reaction include the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The result of the action of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors . On a molecular level, the compound’s action results in the transfer of its organic group to a palladium catalyst .
Action Environment
The action, efficacy, and stability of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium), and the presence of other reactants (such as organic halides) . The compound’s stability could also be affected by factors such as exposure to light, heat, and moisture.
Avantages Et Limitations Des Expériences En Laboratoire
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. Additionally, it is capable of forming stable complexes with a wide range of substrates, allowing it to be used in a variety of applications. However, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid also has several limitations. It is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, it can be toxic when used in large quantities.
Orientations Futures
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid has a wide range of potential applications in biochemistry, biophysics, and drug delivery. It has been used in the study of enzyme kinetics and drug delivery systems, and has been used to study the effects of carbohydrate binding on cellular processes. Additionally, it has potential applications in the development of new drugs and the study of boronate esterification. In the future, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid could be used to develop more efficient and effective drug delivery systems, as well as new drugs and treatments. Additionally, it could be used to study the effects of boronate esterification on the activity of enzymes, and to study the effects of carbohydrate binding on cellular processes.
Propriétés
IUPAC Name |
[2-chloro-6-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-8-6-4-5-7(13)9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNIKRUJDDBTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



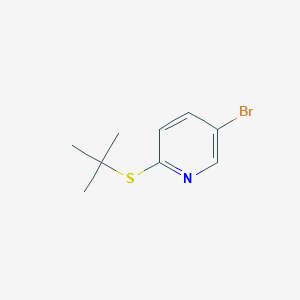
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
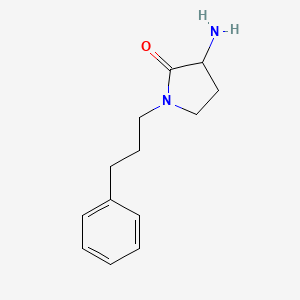
![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)
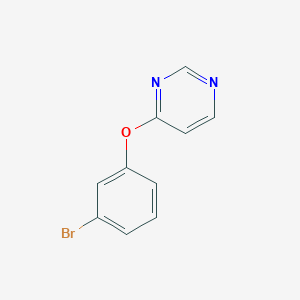
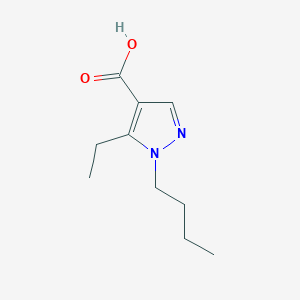
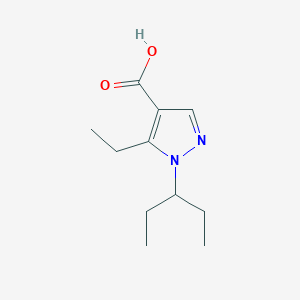

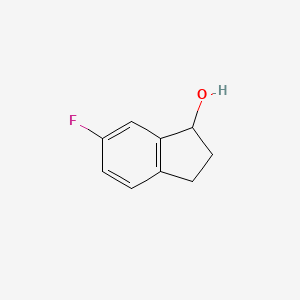
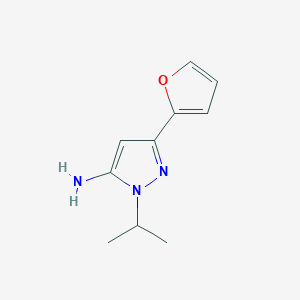
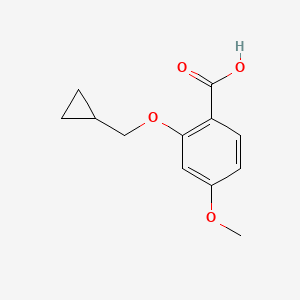
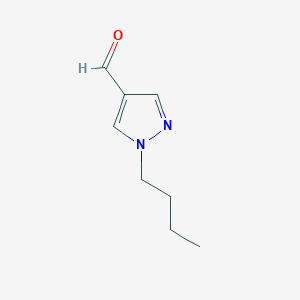
![5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine](/img/structure/B1526572.png)